1-Methylxanthen-9-one

描述

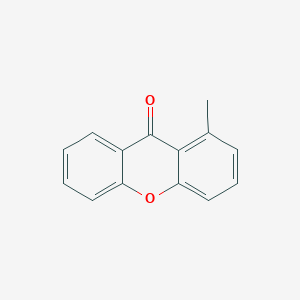

1-Methylxanthen-9-one refers to a xanthone derivative with a methyl group substituted at position 1 of the tricyclic xanthene core. Xanthones (dibenzo-γ-pyrone) are aromatic oxygen-containing heterocycles known for diverse biological activities, including antioxidant, antifungal, and anti-inflammatory properties . These derivatives typically feature additional functional groups (e.g., hydroxy, methoxy) at positions 3, 4, or 6, which significantly influence their physicochemical and pharmacological profiles .

For example:

属性

IUPAC Name |

1-methylxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEDWGDCDJUXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332866 | |

| Record name | 1-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84273-41-6 | |

| Record name | 1-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylxanthen-9-one can be synthesized through various methods. One common approach involves the reaction of phenyl benzoates with p-cresol in the presence of benzoyl chloride and sodium hydroxide . This reaction typically occurs under basic conditions and results in the formation of the desired xanthone derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions: 1-Methylxanthen-9-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the molecule.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can yield halogenated or alkylated derivatives .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

1-Methylxanthen-9-one has been investigated for its potential anticancer properties. Research indicates that xanthine derivatives can enhance the effects of ionizing radiation on cancer cells. For instance, studies have shown that 1-methylxanthine can increase DNA double-strand break formation in colorectal cancer cells, suggesting a potential role in cancer therapies that utilize radiation .

2. Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase (AChE) inhibitor. A study synthesized various methylxanthine derivatives, including this compound, which demonstrated promising AChE inhibitory activities. The most potent compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

Synthetic Organic Chemistry

1. Building Block for Synthesis

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex xanthine derivatives. Its structural characteristics allow for modifications that can lead to the development of novel compounds with enhanced biological activities.

Table: Summary of Research Findings on this compound Applications

作用机制

The mechanism of action of 1-Methylxanthen-9-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and apoptosis . Additionally, it can inhibit the activity of certain enzymes, leading to its anti-cancer and anti-inflammatory effects .

相似化合物的比较

Structural and Physicochemical Properties

The bioactivity of xanthones is highly dependent on substituent type, position, and number. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Data of Selected 1-Methylxanthen-9-one Derivatives

Key Observations :

- Hydroxy Groups : Increase solubility and antioxidant capacity via hydrogen bonding and radical scavenging .

- Methoxy Groups : Enhance membrane permeability and metabolic stability, making them suitable for antifungal applications .

- Halogenation (e.g., Cl) : Improves chemical stability and modulates electronic effects for targeted bioactivity .

Table 2: Comparative Bioactivity of this compound Derivatives

Notable Findings:

- Antioxidant Activity : 3,4-Dihydroxy derivatives (e.g., Compound 25) exhibit superior antioxidant effects due to electron-donating hydroxyl groups, which stabilize free radicals .

- Antifungal Efficacy : Methoxy-substituted derivatives (e.g., Compound 6) show potent activity against Candida spp., attributed to increased hydrophobicity and membrane interaction .

生物活性

1-Methylxanthen-9-one, a derivative of xanthine, is a compound of interest due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its pharmacological potential.

Synthesis of this compound

The synthesis of this compound typically involves the methylation of xanthene derivatives. The general synthetic pathway includes:

- Starting Materials : Xanthene or its derivatives.

- Methylation : The introduction of a methyl group at the 1-position using methylating agents such as dimethyl sulfate or methyl iodide.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that xanthene derivatives, including this compound, exhibit significant antimicrobial activity. A study on various methylxanthines demonstrated their ability to inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

Xanthones have been reported to possess antitumor properties. A case study involving structurally similar compounds revealed that modifications in the xanthine structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed improved selectivity and potency against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

| Position | Substitution | Effect |

|---|---|---|

| 1 | Methyl | Increased adenosine receptor antagonism |

| 3 | Hydroxy | Enhanced bronchodilator effect |

| 7 | Alkyl | Reduced receptor antagonism |

This table summarizes how different substitutions on the xanthine scaffold influence its pharmacological effects, particularly in relation to adenosine receptors .

Case Study 1: Antimicrobial Activity

A recent study focused on the docking and synthesis of various xanthene derivatives, including this compound, against Staphylococcus aureus. The findings indicated that these compounds could effectively bind to the FtsZ protein, a crucial target for antimicrobial drugs .

Case Study 2: Antitumor Potential

In another investigation, several methylxanthine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that structural modifications led to enhanced activity against specific cancer types, with some compounds demonstrating IC50 values in the low micromolar range .

常见问题

Q. What are the recommended methods for synthesizing and characterizing 1-Methylxanthen-9-one in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, followed by purification via column chromatography. Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural identity using <sup>1</sup>H and <sup>13</sup>C NMR, comparing chemical shifts with literature values .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) .

- Melting Point (MP) Analysis : Compare observed MP with published data to verify crystallinity .

New compounds require full spectral data and elemental analysis, while known compounds should reference prior syntheses .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | <sup>1</sup>H (δ 6.8–8.2 ppm for aromatic protons), <sup>13</sup>C (carbonyl signal ~180 ppm) |

| HPLC | Purity assessment | Retention time matching, >95% peak area |

| Mass Spectrometry (MS) | Molecular weight verification | [M+H]<sup>+</sup> or [M–H]<sup>-</sup> ions matching theoretical values |

| X-ray Crystallography | Absolute configuration (optional) | Unit cell parameters, R-factor < 0.05 |

Q. What are the key parameters to document when reporting pharmacological studies using this compound?

- Methodological Answer : Include:

- Dose-Response Metrics : IC50, EC50, and Hill coefficients with 95% confidence intervals .

- Controls : Positive (e.g., reference inhibitors) and negative (vehicle-only) controls .

- Statistical Methods : ANOVA or t-test details, including post-hoc corrections .

- Solubility Data : Solvent used (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a heterogeneity analysis using:

- I² Statistic : Quantifies the percentage of variation due to study differences (I² > 50% indicates significant heterogeneity) .

- Sensitivity Analysis : Exclude outliers and reassess effect sizes .

- Experimental Replication : Verify activity in ≥3 independent assays with standardized protocols (e.g., cell line, incubation time) .

Q. What methodological considerations are critical when designing dose-response experiments involving this compound?

- Methodological Answer :

- Concentration Range : Span 3–5 log units around the estimated IC50.

- Replicates : Minimum n = 3 per concentration to assess variability .

- Blinding : Randomize sample processing to avoid observer bias .

- Data Normalization : Express results as % inhibition relative to controls .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Descriptions : Report reaction time, temperature, and solvent ratios (e.g., "refluxed in toluene at 110°C for 12 h") .

- Batch Documentation : Record lot numbers of reagents and catalysts .

- Open Data : Share raw NMR/HPLC files in supplementary materials .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways .

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for affinity measurements .

- Kinetic Studies : Time-dependent inhibition assays to distinguish reversible vs. irreversible mechanisms .

Q. How should a systematic review of this compound's mechanistic studies be conducted?

- Methodological Answer : Follow scoping study frameworks:

Research Question : Define scope (e.g., "What signaling pathways are modulated by this compound?") .

Database Search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound AND apoptosis") .

Inclusion/Exclusion Criteria : Exclude non-peer-reviewed sources and studies without dose-response data .

Q. What are the best practices for managing conflicting spectral data in structural studies of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

- Peer Consultation : Share raw data with experts via platforms like Zenodo .

Q. How can researchers optimize the stability of this compound in long-term biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。